Cas no 2248302-22-7 (3-Bromo-4-(difluoromethyl)thiophene-2-carboxylic acid)

3-Bromo-4-(difluoromethyl)thiophene-2-carboxylic acid is a versatile heterocyclic building block used in pharmaceutical and agrochemical research. Its structure features a bromine substituent at the 3-position and a difluoromethyl group at the 4-position, offering reactive sites for further functionalization via cross-coupling or nucleophilic substitution reactions. The carboxylic acid moiety enhances solubility and facilitates derivatization into esters, amides, or other derivatives. The difluoromethyl group contributes to metabolic stability and bioavailability, making it valuable in drug discovery. This compound is particularly useful in the synthesis of bioactive molecules, serving as a key intermediate for developing inhibitors, ligands, or fluorinated analogs with improved pharmacological properties.
3-Bromo-4-(difluoromethyl)thiophene-2-carboxylic acid structure
2248302-22-7 structure
Product Name:3-Bromo-4-(difluoromethyl)thiophene-2-carboxylic acid
CAS No:2248302-22-7
MF:C6H3BrF2O2S
MW:257.052626848221
CID:5842506
PubChem ID:137941856
Update Time:2025-08-04

3-Bromo-4-(difluoromethyl)thiophene-2-carboxylic acid Chemical and Physical Properties

Names and Identifiers

    • 3-Bromo-4-(difluoromethyl)thiophene-2-carboxylic acid
    • 2248302-22-7
    • EN300-6510581
    • Inchi: 1S/C6H3BrF2O2S/c7-3-2(5(8)9)1-12-4(3)6(10)11/h1,5H,(H,10,11)
    • InChI Key: DXCBMQRQBNKDLK-UHFFFAOYSA-N
    • SMILES: BrC1=C(C(=O)O)SC=C1C(F)F

Computed Properties

  • Exact Mass: 255.90052g/mol
  • Monoisotopic Mass: 255.90052g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 2
  • Complexity: 190
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.8
  • Topological Polar Surface Area: 65.5Ų

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Additional information on 3-Bromo-4-(difluoromethyl)thiophene-2-carboxylic acid

Introduction to 3-Bromo-4-(difluoromethyl)thiophene-2-carboxylic acid (CAS No: 2248302-22-7)

3-Bromo-4-(difluoromethyl)thiophene-2-carboxylic acid, identified by the CAS number 2248302-22-7, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical and agrochemical research. This compound belongs to the thiophene derivatives, a class of heterocyclic compounds known for their diverse biological activities and structural versatility. The presence of both bromine and difluoromethyl substituents in its molecular structure imparts unique reactivity and functional properties, making it a valuable intermediate in synthetic chemistry.

The molecular structure of 3-Bromo-4-(difluoromethyl)thiophene-2-carboxylic acid consists of a thiophene ring substituted at the 3-position with a bromine atom and at the 4-position with a difluoromethyl group. The carboxylic acid functional group at the 2-position further enhances its utility as a building block in medicinal chemistry. This arrangement of substituents allows for facile modifications and derivatization, enabling the synthesis of complex molecules with tailored biological properties.

In recent years, there has been a growing interest in thiophene derivatives due to their potential applications in drug discovery. The structural framework of thiophene mimics many natural products and bioactive molecules, making them ideal candidates for developing new therapeutic agents. Specifically, 3-Bromo-4-(difluoromethyl)thiophene-2-carboxylic acid has been explored in several research studies for its pharmacological profile.

One of the most compelling aspects of 3-Bromo-4-(difluoromethyl)thiophene-2-carboxylic acid is its role as a key intermediate in the synthesis of bioactive compounds. Researchers have utilized this compound to develop novel molecules with potential applications in oncology, inflammation, and infectious diseases. The bromine atom provides a handle for further functionalization via cross-coupling reactions, such as Suzuki-Miyaura or Buchwald-Hartwig couplings, which are widely used in constructing complex organic molecules.

The difluoromethyl group is particularly noteworthy due to its ability to modulate metabolic stability and binding affinity. In drug design, substituents like difluoromethyl are often incorporated to enhance the pharmacokinetic properties of a molecule. For instance, they can increase lipophilicity and reduce susceptibility to enzymatic degradation, thereby improving the overall efficacy of the drug candidate.

Recent studies have highlighted the utility of 3-Bromo-4-(difluoromethyl)thiophene-2-carboxylic acid in the development of small-molecule inhibitors targeting specific biological pathways. One notable area of research involves its application in creating kinase inhibitors, which are crucial for treating various cancers and inflammatory diseases. The thiophene core serves as a scaffold that can be modified to achieve high selectivity and potency against target enzymes.

Another significant application lies in the synthesis of agrochemicals. Thiophene derivatives are known for their herbicidal, fungicidal, and insecticidal properties. The structural features of 3-Bromo-4-(difluoromethyl)thiophene-2-carboxylic acid make it a promising precursor for developing novel pesticides that offer improved efficacy and environmental safety.

The synthesis of 3-Bromo-4-(difluoromethyl)thiophene-2-carboxylic acid typically involves multi-step organic transformations starting from commercially available precursors. Common synthetic routes include halogenation reactions followed by functional group interconversions. The precise control over reaction conditions is essential to achieve high yields and purity, which are critical for pharmaceutical applications.

In conclusion, 3-Bromo-4-(difluoromethyl)thiophene-2-carboxylic acid (CAS No: 2248302-22-7) is a versatile and valuable compound with broad applications in medicinal chemistry and agrochemical research. Its unique structural features enable the synthesis of complex molecules with significant biological activity. As research continues to uncover new therapeutic targets and synthetic methodologies, the importance of this compound is likely to grow further, solidifying its role as a cornerstone in modern chemical biology.

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